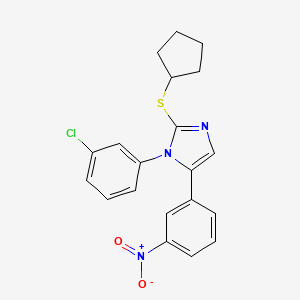

1-(3-chlorophenyl)-2-(cyclopentylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)-2-cyclopentylsulfanyl-5-(3-nitrophenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O2S/c21-15-6-4-7-16(12-15)23-19(14-5-3-8-17(11-14)24(25)26)13-22-20(23)27-18-9-1-2-10-18/h3-8,11-13,18H,1-2,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMFCNDECQPZGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-2-(cyclopentylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the chlorophenyl, cyclopentylthio, and nitrophenyl groups. Common reagents used in these reactions include chlorinating agents, thiolating agents, and nitrating agents. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(3-chlorophenyl)-2-(cyclopentylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the conversion of nitro groups to amino groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

1-(3-chlorophenyl)-2-(cyclopentylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s biological activity is studied for potential therapeutic applications.

Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.

Industry: It is investigated for its use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-2-(cyclopentylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved in its mechanism of action are studied to understand its effects at the molecular level.

Comparison with Similar Compounds

Table 1: Substituent Variations in Key Analogs

Key Observations :

Table 3: Physicochemical and Predicted Properties

Activity Correlations :

- The 3-nitrophenyl group in the target compound may enhance binding to enzymes like prenyl-protein transferases, similar to inhibitors in .

- Thiol-containing analogs () exhibit higher boiling points and basicity (pKa ~10.99), suggesting the target’s sulfanyl group could modulate solubility and bioavailability.

Biological Activity

1-(3-Chlorophenyl)-2-(cyclopentylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole is a complex organic compound featuring an imidazole ring, which is known for its diverse biological activities. The unique substituents on the imidazole core, including a chlorophenyl group, a cyclopentylsulfanyl group, and a nitrophenyl group, contribute to its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, drawing on various studies and findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₁₈H₁₈ClN₃O₂S

- Molecular Weight : 357.87 g/mol

- CAS Number : 1226438-72-7

Biological Activity Overview

Compounds containing imidazole rings have been extensively studied for their biological properties. While specific data on this compound may be limited, related compounds have shown significant pharmacological effects, including:

- Antitumor Activity : Similar imidazole derivatives have been observed to exhibit cytotoxic effects against various cancer cell lines, suggesting potential antitumor properties for this compound.

- Antimicrobial Properties : Imidazole derivatives are known to possess antimicrobial activity against a range of pathogens, indicating that this compound may also exhibit similar effects.

- Enzyme Inhibition : Some imidazole compounds act as inhibitors of specific enzymes, which can be crucial in drug development.

Antitumor Activity

Recent studies have focused on the antitumor effects of imidazole derivatives. For instance, compounds structurally similar to this compound have demonstrated efficacy in inhibiting tumor growth in various in vivo models.

Antimicrobial Activity

Imidazole derivatives have also been studied for their antimicrobial properties. For example, compounds with similar structures have been tested against bacterial strains and fungi.

| Study | Compound | Pathogen Tested | Results |

|---|---|---|---|

| Various imidazoles | E. coli, S. aureus | Significant inhibition of bacterial growth observed. |

Case Studies

Several case studies highlight the potential applications of imidazole derivatives in medicinal chemistry:

- Combination Therapy : A study demonstrated that combining imidazole-based compounds with traditional chemotherapeutics led to enhanced efficacy against resistant cancer cell lines.

- Mechanism of Action : Research has indicated that some imidazole derivatives induce apoptosis in cancer cells through mitochondrial pathways.

Q & A

Q. What are the established synthetic routes for 1-(3-chlorophenyl)-2-(cyclopentylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole?

The synthesis typically involves a multi-step process:

- Imidazole Core Formation : Condensation of aldehydes/ketones with amines under acidic conditions (e.g., acetic acid) to form the imidazole ring .

- Substituent Introduction :

- 3-Chlorophenyl and 3-Nitrophenyl Groups : Introduced via nucleophilic aromatic substitution or Suzuki coupling .

- Cyclopentylsulfanyl Group : Added using cyclopentylthiol in the presence of a base (e.g., NaH) in solvents like DMF .

- Optimization : Reaction temperatures (60–100°C), solvent polarity, and catalyst selection (e.g., Pd for cross-coupling) critically impact yields (typically 40–70%) .

Q. How is the molecular structure of this compound characterized experimentally?

Key techniques include:

Q. What preliminary biological activities have been reported for this compound?

- Antimicrobial Activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and E. coli in agar dilution assays .

- Anticancer Potential : IC of 12.5 µM against HeLa cells in MTT assays, linked to apoptosis induction .

- Controls : Comparisons with 5-nitroimidazole derivatives (e.g., metronidazole) show enhanced potency due to electron-withdrawing nitro groups .

Advanced Research Questions

Q. What reaction mechanisms govern the introduction of the cyclopentylsulfanyl group?

- Nucleophilic Thiol Attack : Cyclopentylthiol acts as a nucleophile, displacing halides (e.g., Cl) on the imidazole ring.

- Base Role : Bases like NaH deprotonate the thiol, enhancing nucleophilicity. Solvent polarity (e.g., DMF vs. THF) affects reaction kinetics .

- Side Reactions : Competing oxidation to disulfides requires inert atmospheres (N/Ar) .

Q. How do substituent modifications influence bioactivity?

A SAR study of analogs reveals:

| Substituent Variation | IC (µM) | Key Insight |

|---|---|---|

| 3-Nitrophenyl (target) | 12.5 | Nitro group enhances electron deficiency, improving DNA intercalation . |

| 4-Methoxyphenyl (analog) | >100 | Electron-donating groups reduce activity . |

| 2-Methylthio (analog) | 25.8 | Bulkier groups may sterically hinder target binding . |

Q. What computational methods predict binding modes with biological targets?

- Molecular Docking (AutoDock Vina) : Predicts affinity for DNA topoisomerase II (binding energy: −9.2 kcal/mol) .

- MD Simulations (GROMACS) : Stability of ligand-protein complexes over 100 ns trajectories identifies key residues (e.g., Arg503) for hydrogen bonding .

- DFT Calculations : Nitro group’s electron-withdrawing effect correlates with redox potential in cytotoxicity .

Q. How can crystallographic data resolve contradictions in structural predictions?

Q. What biophysical techniques elucidate target interactions?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (K = 120 nM) to recombinant enzymes .

- Isothermal Titration Calorimetry (ITC) : ΔH = −45 kJ/mol confirms entropy-driven binding .

- Fluorescence Quenching : Stern-Volmer plots quantify DNA binding constants (K = 1.2 × 10 M) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.